

XY1 compound structure and properties

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Compound of Interest

Compound Name: XY1

Cat. No.: B611864

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Technical Whitepaper: Exemplar-1

A Selective Inhibitor of the Novel Serine/Threonine Kinase Z

Audience: Researchers, scientists, and drug development professionals.

Abstract

Kinase Z represents a newly identified serine/threonine kinase implicated in aberrant cell proliferation pathways. Its overexpression has been correlated with several oncogenic phenotypes, making it a promising therapeutic target. This document provides a comprehensive technical overview of Exemplar-1, a novel, potent, and selective small molecule inhibitor of Kinase Z. We detail its physicochemical properties, pharmacological profile, and the key experimental protocols used for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of Kinase Z inhibitors.

Physicochemical and Pharmacological Properties of Exemplar-1

The fundamental properties of Exemplar-1 have been characterized to establish its potential as a drug candidate. The data presented below summarizes its key chemical attributes and its inhibitory activity against Kinase Z and other related kinases, demonstrating a favorable selectivity profile.

Table 1: Summary of Quantitative Data for Exemplar-1

Parameter	Value	Units
Physicochemical Properties		
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₃	-
Molecular Weight	407.47	g/mol
Aqueous Solubility (pH 7.4)	15.8	µg/mL
LogP	2.95	-
pKa	8.2 (basic)	-
Pharmacological Properties		
IC ₅₀ (Kinase Z)	8.5	nM
IC ₅₀ (Kinase A)	1,250	nM
IC ₅₀ (Kinase B)	> 10,000	nM
IC ₅₀ (Kinase C)	2,100	nM
Cell Permeability (Caco-2)	12.5 x 10 ⁻⁶	cm/s

Experimental Protocols

The following section provides a detailed methodology for the in vitro kinase inhibition assay used to determine the potency (IC₅₀) of Exemplar-1 against Kinase Z.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantify the inhibitory activity of Exemplar-1 against the Kinase Z enzyme by measuring the displacement of a fluorescent tracer from the ATP-binding site.

Materials:

- Kinase Z, recombinant human enzyme (Supplier: Fictional BioSystems, Cat# K2-101)
- Eu-anti-tag Antibody (Supplier: Fictional BioSystems)

- Alexa Fluor™ 647-labeled Kinase Tracer 236 (Supplier: Fictional BioSystems)
- Exemplar-1 (synthesized in-house)
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- 384-well, low-volume, black microplates (Supplier: Fictional Plates Inc.)
- Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

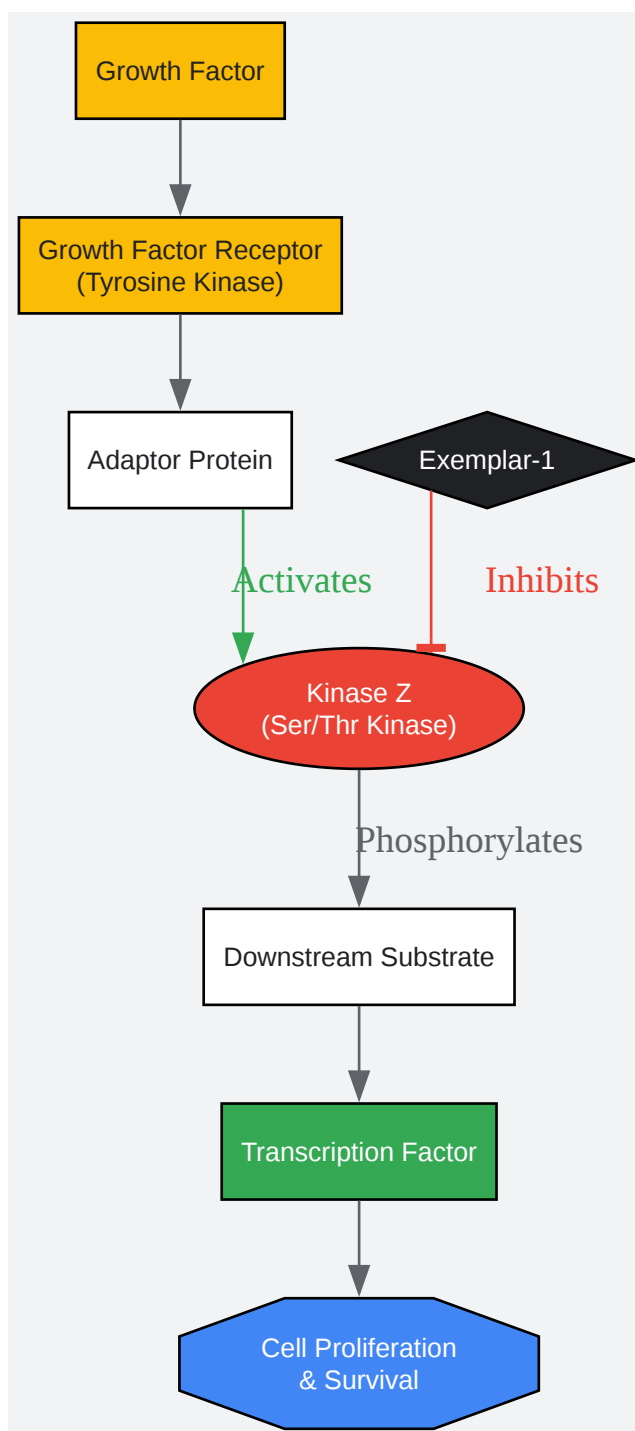
Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of Exemplar-1 in 100% DMSO. Create a 12-point, 3-fold serial dilution series in DMSO, followed by a 1:50 dilution in Assay Buffer to create 2X working solutions.
- Reagent Preparation:
 - Prepare a 4X Kinase/Antibody solution by diluting the Kinase Z enzyme and Eu-anti-tag antibody in Assay Buffer.
 - Prepare a 4X Tracer solution by diluting the Alexa Fluor™ 647 tracer in Assay Buffer.
- Assay Plate Setup:
 - Add 5 µL of the 2X Exemplar-1 working solution or DMSO control to the appropriate wells of the 384-well plate.
 - Add 5 µL of the 4X Kinase/Antibody solution to all wells.
 - Mix gently and incubate for 60 minutes at room temperature.
- Reaction Initiation:
 - Add 10 µL of the 4X Tracer solution to all wells to initiate the binding reaction. The final volume in each well is 20 µL.

- Incubation and Measurement:
 - Incubate the plate for an additional 60 minutes at room temperature, protected from light.
 - Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Normalize the data relative to the high (DMSO only) and low (no enzyme) controls.
 - Plot the normalized response versus the logarithm of the Exemplar-1 concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

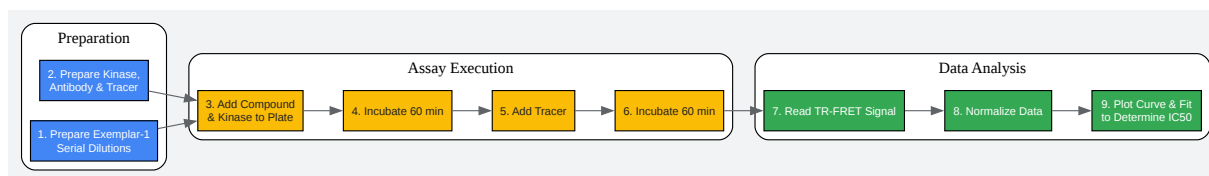
Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of Kinase Z and the workflow for its characterization.



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Caption: Proposed signaling cascade for Kinase Z activation and its inhibition by Exemplar-1.



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Caption: Step-by-step workflow for the in vitro TR-FRET kinase inhibition assay.

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